亚甲蓝

描述

Methylionene, also known as α-cetone, α-ionone or 6-methylionone, is an organic compound with the chemical formula C14H22O . It is one of a group of isomers called ionones, all of which possess floral or woody aromas and are commonly used in scented products .

Synthesis Analysis

The synthesis of Methylionene has been reported in a study where “iso”-beta-ionone and “iso”-beta-isomethylionone were prepared from delta-pyronene via 1,6,6-trimethyl-2-methylene cyclohexan-1-ol .

Molecular Structure Analysis

Methylionene has a molecular formula of C14H22O and a molecular weight of 206.3239 g/mol . The IUPAC Standard InChI is InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3 .

Physical And Chemical Properties Analysis

Methylionene is a type of compound known as sesquiterpenoids . It is derived from Sclerophoma pythiophila and is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

科学研究应用

神经系统应用

- 阿尔茨海默病和记忆增强:亚甲蓝 (MB) 在改善记忆和治疗阿尔茨海默病方面显示出潜力。它调节 cGMP 通路,影响各种神经功能 (Oz, Lorke, Hasan, & Petroianu, 2011)。

- 神经保护作用:MB 作为一种替代的线粒体电子传递载体,减少线粒体超氧化物的产生。它提供抵抗神经毒性的保护,并增强细胞耗氧量,这有益于帕金森病和卒中治疗 (Poteet 等,2012)。

诊断和手术应用

- 术中荧光成像:近年来,MB 在手术中作为荧光团的作用备受关注。它有助于可视化输尿管、甲状旁腺、胰腺肿瘤等结构,并有助于乳腺癌肿瘤边缘检测 (Cwalinski 等,2020)。

- 组织学研究中的染色:MB 用于神经系统的体内染色,有助于研究大脑的细胞间液循环和微循环道的结构 (Kondor, Tykholaz, & Guminskyi, 2022)。

环境和工业应用

- 水处理中的染料去除:MB 在处理被染料污染的水方面很有效。大豆壳和蒙脱石等各种生物吸附剂在从水中吸附 MB 方面显示出很高的效率,这证明了其在废水处理中的潜力 (Cusioli 等,2019); (Almeida 等,2009)。

- 吸附研究:MB 的吸附被研究用于环境净化,研究重点是不同的吸附剂及其容量 (Yousefi-Limaee, Hadavand, & Rahmani, 2022)。

光动力疗法

- 癌症和微生物感染治疗:MB 用于光动力疗法 (PDT) 来治疗癌症和微生物感染,因为它毒性低且具有高效的光敏特性 (Wainwright, 2005)。

安全和危害

属性

IUPAC Name |

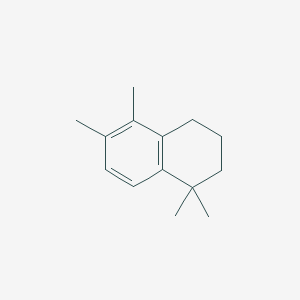

4,4,7,8-tetramethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-10-7-8-13-12(11(10)2)6-5-9-14(13,3)4/h7-8H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRXZWVNPHANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185125 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

CAS RN |

31197-54-3 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031197543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

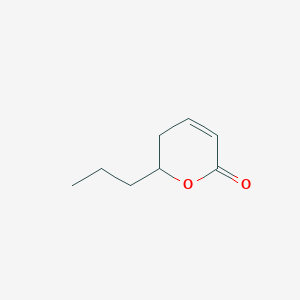

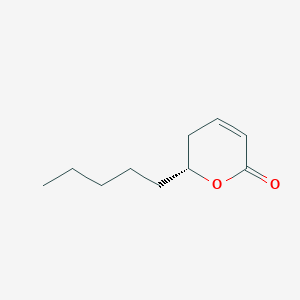

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)